Cas no 705946-27-6 (Tyrosine kinase-IN-1)

Tyrosine kinase-IN-1 化学的及び物理的性質
名前と識別子
-
- Tyrosine kinase-IN-1
- XL999
- Tyrosine kinase inhibitor 1
- XL 999
- 2H-Indol-2-one, 5-[(1-ethyl-4-piperidinyl)amino]-3-[(3-fluorophenyl)(5-methyl-1H-imidazol-2-yl)methylene]-1,3-dihydro-, (3Z)-
- Tyrosine kinase IN 1,FGFR,Inhibitor,VEGFR,Platelet-derived growth factor receptor,Vascular endothelial growth factor receptor,Fibroblast growth factor receptor,inhibit,PDGFR,Tyrosine kinaseIN1
- XL999, XL-999, XL 999
- (Z)-5-((1-ethylpiperidin-4-yl)amino)-3-((3-fluorophenyl)(5-methyl-1H-imidazol-2-yl)methylene)indolin-2-one
- CHEMBL2087167
- 2H-Indol-2-one, 5-((1-ethyl-4-piperidinyl)amino)-3-((3-fluorophenyl)(4-methyl-1H-imidazol-2-yl)methylene)-1,3-dihydro-, (3Z)-
- CS-0018466
- compound 8i [PMID: 22765894]
- BDBM50421033
- MS-28031
- 921206-68-0
- (3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one
- CHEMBL5314391
- XL 999 [WHO-DD]
- 2H-Indol-2-one, 5-((1-ethyl-4-piperidinyl)amino)-3-((3-fluorophenyl)(5-methyl-1H-imidazol-2-yl)methylene)-1,3-dihydro-, (3Z)-
- HY-100315
- UNII-6I7PLF6N8L
- 705946-27-6
- AKOS040758758
- SCHEMBL1794907
- 6I7PLF6N8L
- GTPL9905
- XL-999(Tyrosine kinase-IN-1)?
- EX-A3204
- SCHEMBL13586874
- XL-999
-
- インチ: 1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-
- InChIKey: DMQYDVBIPXAAJA-VHXPQNKSSA-N
- ほほえんだ: N1C2=C(C=C(NC3CCN(CC)CC3)C=C2)/C(=C(\C2=CC=CC(F)=C2)/C2NC(C)=CN=2)/C1=O
計算された属性
- せいみつぶんしりょう: 445.22778870g/mol
- どういたいしつりょう: 445.22778870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 736
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: {"error_code":"54004","error_msg":"Please recharge"}ようかいど≥ 62.5 mg/mL(140.28 mM)*"≥" means solublesoluble , but saturation unknownようかいど{"error_code":"54004","error_msg":"Please recharge"}
- 酸性度係数(pKa): 11.67±0.20(Predicted)
Tyrosine kinase-IN-1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tyrosine kinase-IN-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234309-50mg |
XL999 |
705946-27-6 | 99% | 50mg |
$620 | 2025-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5466-10mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 99.55% | 10mg |
¥ 1257 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T877720-5mg |
Tyrosine kinase-IN-1 |
705946-27-6 | ≥99% | 5mg |
¥3,231.90 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52294-1mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 98% | 1mg |
¥6696.00 | 2023-09-07 | |
eNovation Chemicals LLC | Y1234309-10mg |
XL999 |
705946-27-6 | 99% | 10mg |
$200 | 2025-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5466-100 mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 99.55% | 100MG |
¥6785.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1234309-5mg |
XL999 |
705946-27-6 | 99% | 5mg |
$160 | 2025-03-01 | |
eNovation Chemicals LLC | Y1234309-1mg |
XL999 |
705946-27-6 | 99% | 1mg |
$255 | 2023-05-18 | |
ChemScence | CS-0018466-25mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 99.47% | 25mg |
$300.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1234309-50mg |
XL999 |
705946-27-6 | 99% | 50mg |
$565 | 2024-06-06 |
Tyrosine kinase-IN-1 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Tyrosine kinase-IN-1に関する追加情報
Tyrosine kinase-IN-1 (CAS No. 705946-27-6): A Promising Small Molecule Inhibitor in Biomedical Research
Tyrosine kinase-IN-1 (CAS No. 705946-27-6) is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research and drug discovery. As a tyrosine kinase inhibitor, this compound targets specific signaling pathways involved in cell proliferation and survival, making it a valuable tool for studying oncogenic processes and developing novel therapeutic strategies.
The molecular structure of Tyrosine kinase-IN-1 features a unique scaffold that enables selective binding to kinase domains, particularly those associated with aberrant signaling in various disease states. Researchers have identified this compound as particularly effective against certain receptor tyrosine kinases that are frequently overexpressed in tumor microenvironments.
Recent studies have demonstrated that Tyrosine kinase-IN-1 exhibits promising anti-proliferative effects in multiple cancer cell lines, including those resistant to conventional therapies. This has sparked interest in its potential as a combination therapy agent, particularly when used with existing chemotherapeutic drugs or immunotherapy approaches.
In the context of current biomedical research trends, Tyrosine kinase-IN-1 addresses several key questions that scientists and clinicians frequently search for:
- How can we overcome drug resistance in cancer treatment?
- What are the latest developments in targeted cancer therapies?
- Are there new small molecule inhibitors showing promise in preclinical studies?
The mechanism of action of Tyrosine kinase-IN-1 involves competitive binding at the ATP-binding site of specific kinases, thereby inhibiting their phosphorylation activity. This selective inhibition disrupts downstream signaling cascades that are crucial for tumor growth and metastasis. Unlike some broader-spectrum kinase inhibitors, Tyrosine kinase-IN-1 demonstrates remarkable target specificity, which may translate to reduced off-target effects in clinical applications.
From a drug development perspective, Tyrosine kinase-IN-1 represents an important lead compound for structure-activity relationship studies. Medicinal chemists are actively exploring modifications to its core structure to optimize pharmacokinetic properties while maintaining or enhancing its biological activity. These efforts align with the growing demand for precision medicine approaches in oncology.
In laboratory settings, Tyrosine kinase-IN-1 serves as a valuable research tool compound for investigating kinase signaling networks and validating new drug targets. Its well-characterized activity profile makes it particularly useful for target validation studies and mechanism of action investigations. Researchers frequently employ this compound in high-throughput screening assays to identify novel kinase inhibitors with improved therapeutic potential.
The synthetic accessibility of Tyrosine kinase-IN-1 has facilitated its widespread use in academic and industrial research settings. Current synthetic routes allow for efficient production of the compound with high chemical purity, which is essential for reproducible experimental results. This aspect is particularly important given the increasing emphasis on research reproducibility in the scientific community.
Looking at market trends, the demand for Tyrosine kinase-IN-1 and similar research compounds continues to grow, driven by expanding cancer research programs worldwide. Pharmaceutical companies and contract research organizations are increasingly incorporating such compounds into their drug discovery pipelines, reflecting the ongoing shift toward targeted therapies in oncology.
From a safety perspective, Tyrosine kinase-IN-1 is classified as a research chemical intended for laboratory use only. Proper handling procedures should always be followed when working with this compound, including the use of appropriate personal protective equipment and adherence to institutional safety protocols.
Future research directions for Tyrosine kinase-IN-1 include exploring its potential in combination therapies, investigating its effects on tumor microenvironment components, and developing biomarker strategies to identify patient populations most likely to benefit from this class of inhibitors. These investigations align with current trends in personalized medicine and the search for predictive biomarkers in cancer treatment.
In conclusion, Tyrosine kinase-IN-1 (CAS No. 705946-27-6) represents an important tool in modern biomedical research and drug discovery. Its unique properties and selective inhibition profile make it valuable for studying kinase signaling pathways and developing novel therapeutic interventions. As research continues to uncover new applications for this compound, its role in advancing our understanding of cancer biology and improving treatment outcomes is likely to expand significantly.
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